Isoliquiritigenin
Description
Isoliquiritigenin (ISL) is a chalcone-type flavonoid predominantly found in Glycyrrhiza species (licorice). It exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects . Pharmacokinetic studies highlight its moderate bioavailability, with biotransformation in the gut microbiota contributing to its active metabolites .
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRHHKMWQZJHT-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022466 | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-29-5, 13745-20-5 | |
| Record name | Isoliquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4,4'-Trihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4,4'-trihydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Isoliquiritigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 204 °C | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoliquiritigenin can be synthesized through various methods, including the Claisen-Schmidt condensation and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, to form the chalcone structure . The Horner-Wadsworth-Emmons reaction involves the reaction of phosphonates with aldehydes to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves extraction from licorice roots (Glycyrrhiza glabra) using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
pH-Dependent Isomerization
Isoliquiritigenin reversibly isomerizes to the flavanone liquiritigenin under physiological conditions :
| Condition | Reaction | Outcome |
|---|---|---|
| Neutral/Acidic pH (e.g., cell culture media) | Chalcone → Flavanone | Favors liquiritigenin formation |
| Basic pH | Flavanone → Chalcone | Reverts to This compound |
This equilibration occurs rapidly in biological systems, with temperature further influencing the ratio of chalcone to flavanone .
Metabolic Reactions
This compound undergoes extensive phase I and II metabolism:
Phase I Metabolism
-
Intestinal Biotransformation : this compound is generated from precursors like isoliquiritin and liquiritin via hydrolysis in the gut .
| Precursor | Conversion Rate to this compound |
|---|---|
| Isoliquiritin | Highest rate |
| Liquiritigenin | Moderate rate |
| Liquiritin | Lowest rate |
Phase II Metabolism
-
Glucuronidation : Human liver microsomes convert this compound to monoglucuronides via UGT isoforms (e.g., UGT1A1, UGT1A3) . Kinetic parameters:
| Parameter | Value (Mean ± SE) |
|---|---|
| (µM) | |
| (pmol/min/mg) | |
| (µL/min/mg) |
Enzyme Inhibition Mechanisms
This compound modulates enzyme activity through direct interactions:
β-Glucuronidase Activation
| Parameter | Without ISL | With ISL (3:10 ratio) |
|---|---|---|
| (mM) | 0.95 | 0.50 |
| (kJ/mol) | 43.7 | 40.9 |
Monoamine Oxidase (MAO) Inhibition
-
Competitive inhibition of MAO-A () and mixed inhibition of MAO-B () .
-
Binds MAO-A catalytic site with higher affinity () than the reference inhibitor harmine .
Covalent Modification of IKKβ
This compound suppresses T-cell activation by covalently binding to Cys46 of IKKβ, disrupting NF-κB signaling :
-
Kinase assays confirmed reduced IKKβ activity ( inhibition at 10 µM).
-
Transgenic mice (IKKβ C46A) showed resistance to this compound’s anti-inflammatory effects .
Antioxidant Reactions
This compound scavenges reactive oxygen species (ROS) via:
Scientific Research Applications
Neuroprotective Effects
Isoliquiritigenin has demonstrated potential in neuroprotection, particularly in the context of neurodegenerative diseases. Research indicates that ISL can inhibit human monoamine oxidase (hMAO), an enzyme linked to neurodegeneration. It shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B, which could be beneficial in treating conditions like Alzheimer's and Parkinson's diseases .
Key Findings:
- Mechanism: ISL suppresses inflammation and oxidative stress by regulating the Nrf2/NF-κB signaling pathways .
- Case Study: In a study involving BV2 microglial cells, ISL significantly reduced amyloid-beta-induced inflammation, suggesting its protective role against cognitive impairment .
Anti-Cancer Properties
This compound exhibits potent anti-cancer activities across various malignancies, including breast cancer and non-small cell lung cancer (NSCLC). It has been shown to inhibit cancer cell proliferation and induce apoptosis through several mechanisms.
Key Findings:
- Breast Cancer: ISL inhibits angiogenesis and induces autophagy while sparing normal mammary epithelial cells . It also targets pathways involving EGFR mutations in NSCLC, demonstrating effectiveness against both sensitive and resistant cancer cell lines .
- Mechanisms of Action: ISL affects multiple cancer-related pathways, including the miR-374a/PTEN/Akt axis, leading to reduced cell migration and proliferation .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Inhibition of angiogenesis; apoptosis induction | |
| Non-Small Cell Lung | Inhibition of EGFR; apoptosis in TKI-resistant cells |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are significant for treating inflammation-associated diseases. It modulates various inflammatory pathways, including NF-κB and MAPK pathways.
Key Findings:
- Mechanism: ISL inhibits pro-inflammatory cytokines while promoting anti-inflammatory responses through the Nrf2 pathway .
- Case Study: In models of high-fat diet-induced obesity, ISL supplementation reduced adipose tissue inflammation and improved metabolic parameters .
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Adipose Tissue Inflammation | Reduced inflammatory gene expression | |
| Metabolic Syndrome Symptoms | Improved glucose tolerance; reduced insulin resistance |
Metabolic Effects
This compound has been studied for its impact on metabolic disorders, particularly obesity and diabetes. Its ability to modify gut microbiota composition suggests a novel approach to managing metabolic syndrome.
Key Findings:
Mechanism of Action
Isoliquiritigenin exerts its effects through various molecular targets and pathways:
GABA-A Benzodiazepine Receptor: Acts as a positive allosteric modulator, enhancing the receptor’s activity.
miR-301b/LRIG1 Signaling Pathway: Inhibits melanoma growth by targeting this pathway.
Nrf2 Pathway: Activates antioxidant response elements, reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
ISL shares structural similarities with other flavonoids and chalcones, such as liquiritigenin, butein, scopoletin, liquiritin, and davidigenin. Key structural differences influence their biological activities and metabolic profiles:
| Compound | Structure Class | Key Functional Groups | Key Sources |
|---|---|---|---|
| Isoliquiritigenin | Chalcone | 4,2',4'-trihydroxychalcone | Licorice, legumes |
| Liquiritigenin | Flavanone | 7-hydroxyflavanone | Licorice, soy |
| Butein | Chalcone | 3,4,2',4'-tetrahydroxychalcone | Peanuts, soybeans |
| Scopoletin | Coumarin derivative | 7-hydroxy-6-methoxycoumarin | Artemisia species |
| Liquiritin | Flavonoid glycoside | Liquiritigenin-4'-O-glucoside | Licorice |
Pharmacokinetic and Metabolic Profiles
ISL vs. Liquiritigenin :
- Both are interconvertible in the intestine, with liquiritin (a glycoside precursor) hydrolyzed to ISL and liquiritigenin .
- Despite lower concentrations in licorice extract (0.014% ISL vs. 0.027% liquiritigenin), ISL exhibits comparable AUC (103.0 vs. 100.5 h·ng/mL) and elimination half-life (T1/2 = ~8 h) .
- Mechanistic divergence : ISL inhibits TGF-β-mediated fibrosis, while liquiritigenin suppresses NF-κB and NLRP3 pathways .
ISL vs. Butein :
Antioxidant and Neuroprotective Effects
| Compound | ROS Reduction (%) | Cell Viability Recovery (%) | Key Pathways Affected |
|---|---|---|---|
| This compound | 96.2 ± 1.4 | 94.9 ± 3.9 | SIRT1, Nrf2/ARE |
| Butein | 99.1 ± 1.0 | 98.2 ± 4.0 | HDAC inhibition, SIRT1 |
| Scopoletin | 100.0 ± 1.4 | 95.1 ± 4.7 | Antioxidant enzyme induction |
ISL and butein exhibit comparable ROS-scavenging capacity, but butein shows marginally superior cytoprotection in neuronal cells .
Antitumor Activity
- ISL derivatives: Aminomethylated ISL derivatives (e.g., compound 15) achieve 71.68% tumor growth inhibition in vivo, outperforming native ISL . Amino acid ester derivatives further enhance solubility and antitumor efficacy .
- Natural analogues : Davidigenin, structurally akin to ISL, shows dose-dependent anticancer activity via aldose reductase inhibition .
Reproductive Toxicity
ISL inhibits ovarian follicle growth and steroidogenesis at high doses (36–100 μM), raising concerns for reproductive health, whereas liquiritigenin lacks such effects .
Mechanism of Action Comparison
| Compound | Primary Targets | Disease Relevance |
|---|---|---|
| This compound | TGF-β, miR-374a/PTEN/Akt, DNMT1 | Cancer, fibrosis, neurodegeneration |
| Liquiritigenin | NF-κB, NLRP3, tau amyloid fibrils | Chronic kidney disease, Alzheimer’s |
| Butein | HDACs, SIRT1 | Neurodegeneration, cancer |
Clinical and Pharmacological Considerations
Biological Activity
Isoliquiritigenin (ILG), a chalcone derivative predominantly found in the roots of Glycyrrhizae Rhizoma, has garnered significant attention in recent years due to its diverse biological activities. This article will delve into the pharmacological properties of ILG, highlighting its anti-inflammatory, anti-cancer, and neuroprotective effects, among others.
This compound is chemically classified as 4,2′,4′-trihydroxychalcone. Its structure allows it to interact with various biological targets, leading to multiple therapeutic effects. Studies have shown that ILG acts as a competitive inhibitor of human monoamine oxidase A (hMAO-A) and exhibits mixed inhibition on hMAO-B, which is crucial for neurotransmitter metabolism in the brain .
1. Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity across various cancer cell lines:
- Mechanism : ILG inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It has been shown to downregulate proteins involved in the cell cycle such as cyclin D1 and p53 while inhibiting epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin .
- In Vivo Studies : In animal models, ILG administration resulted in reduced tumor growth when injected intraperitoneally into athymic nude mice .
| Cancer Type | Concentration | Effect |
|---|---|---|
| A549 (Lung) | 20 µM | Inhibition of migration and induction of apoptosis |
| MCF-7 (Breast) | 18.5 µM | Cell cycle arrest via mTOR pathway |
2. Anti-Inflammatory Properties
ILG exhibits potent anti-inflammatory effects, particularly in conditions like diabetic nephropathy:
- Mechanism : ILG mitigates inflammation through the inhibition of MAPK signaling pathways and activation of Nrf2-mediated antioxidant responses. This dual action helps reduce oxidative stress and inflammatory cytokine production .
- Case Study : In STZ-induced diabetic nephropathy models, ILG significantly improved renal function by reducing fibrosis markers such as COL-IV and TGF-β, thereby protecting against hyperglycemia-induced damage .
| Inflammation Model | Result |
|---|---|
| STZ-induced Diabetic Nephropathy | Reduced renal fibrosis and apoptosis |
| Macrophage Activation | Decreased TNF-α levels |
3. Neuroprotective Effects
The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases:
- Mechanism : ILG protects neuronal cells from oxidative stress and apoptosis induced by glutamate toxicity. It enhances the expression of neuroprotective factors such as BCL-2 while reducing pro-apoptotic factors like BAX .
- Research Findings : In models of vascular dementia, ILG has been shown to improve cognitive function through its neuroprotective actions .
Summary of Key Research Findings
The following table summarizes critical findings related to this compound's biological activities:
Q & A
Q. What are the primary molecular mechanisms through which isoliquiritigenin exerts its anti-tumor effects?
ISL induces apoptosis via upregulation of GADD153 (linked to cell cycle arrest) and modulates mitochondrial transmembrane potential (ΔΨm) in gastric cancer cells. It also inhibits MMP-9/TIMP-1 protease activity in glioma, reducing tumor invasiveness. Key methods include fluorescence-activated cell sorting (FACS) for cell cycle analysis, Western blotting for protein expression, and calcium flux assays using Fluo-3 probes .
Q. Which experimental models are commonly used to evaluate this compound's neuroprotective properties?
- In vitro : H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells, assessed via DCF fluorescence for ROS levels and MTT assays for viability .
- In vivo : Streptozotocin-induced cognitive impairment in mice, evaluated using the Morris water maze and immunofluorescence staining for tau phosphorylation .
Q. How is this compound quantified in plant extracts or pharmacological formulations?
High-performance liquid chromatography (HPLC) with SYBR Premix Ex Taq™ protocols is standard. For example, a 25 µl PCR system with 40 cycles (95°C denaturation, 60°C annealing) and 2−ΔΔCq analysis for gene expression linked to ISL biosynthesis in soybean .
Advanced Research Questions
Q. What experimental designs resolve contradictions in ISL's dose-dependent efficacy versus toxicity?
- Comparative cytotoxicity assays : Parallel testing on tumor cells (e.g., DU145 prostate cancer) and normal cells (e.g., murine fibroblasts) using MTT assays. ISL shows selectivity (e.g., IC₅₀ = 262 µg/ml for pancreatic acinar tumor cells vs. minimal normal cell toxicity) .
- Pharmacokinetic modeling : Noncompartmental analysis (WinNonlin) calculates AUC, Cmax, and t₁/₂ to optimize dosing .
Q. How do molecular docking studies validate ISL's interaction with therapeutic targets like HMG-CoA reductase or mTOR?
Docking scores (e.g., −6.740 for HMG-CoA reductase) and binding affinity analyses (AutoDock Vina) confirm ISL's inhibition of enzymatic activity. For neurodegenerative targets, ISL binds ERK2 and mTOR, validated via kinase activity assays and GSK-3β modulation .
Q. What methodological gaps exist in current ISL research on diabetic nephropathy (DN)?
Limited data on ISL's modulation of GLUT1 and Sirt-1/NFκB pathways in DN models. Proposed solutions:
- In vivo : Streptozotocin-induced diabetic rats with qPCR/Western blotting for NLRP3 and oxidative stress markers (SOD2, catalase) .
- Omics integration : Transcriptomic profiling to map ISL's impact on DN-related core targets (e.g., 53 identified via TCMSP) .
Data Contradiction Analysis
Q. Why do studies report variable ISL efficacy in prostate cancer models?
Discrepancies arise from cell line specificity (e.g., DU145 vs. LNCaP) and assay endpoints. For example:
- DU145: G₂/M arrest dominates at 20 µM ISL.
- LNCaP: S-phase arrest prevails at the same dose. Recommendation: Standardize FACS protocols and include p21/p53 pathway analysis to clarify context-dependent effects .
Methodological Best Practices
Q. How to optimize in vivo delivery of ISL for blood-brain barrier penetration?
- Intraperitoneal vs. intracerebroventricular administration : ISL (2 mg/kg, 2-day regimen) showed improved cognitive outcomes in mice with Alzheimer’s-like pathology .
- Nanocarriers : Liposomal encapsulation enhances bioavailability, as evidenced by AUCinf increases in pharmacokinetic studies .
Q. What controls are essential when assessing ISL's anti-inflammatory effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
